TD-802: A Cereblon-Mediated Androgen Receptor Degrader for Prostate Cancer
TD-802: A Cereblon-Mediated Androgen Receptor Degrader for Prostate Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TD-802 is a potent and selective androgen receptor (AR) Proteolysis Targeting Chimera (PROTAC) degrader that leverages the E3 ubiquitin ligase cereblon (CRBN) to induce the degradation of the AR protein. Developed for the potential treatment of metastatic castration-resistant prostate cancer (mCRPC), TD-802 represents a promising therapeutic strategy to overcome resistance to conventional AR antagonists. This technical guide provides a comprehensive overview of TD-802, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
TD-802 is a heterobifunctional molecule composed of a ligand that binds to the AR and a distinct ligand that recruits the E3 ubiquitin ligase cereblon. By simultaneously engaging both the AR and cereblon, TD-802 facilitates the formation of a ternary complex. This proximity induces the ubiquitination of the AR by the E3 ligase complex, marking it for subsequent degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of the AR, potentially leading to a more profound and sustained inhibition of AR signaling compared to traditional occupancy-based inhibitors. A key component of TD-802 is the novel cereblon binder, TD-106, which distinguishes it from many other CRBN-recruiting PROTACs that utilize thalidomide or its analogs.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and pharmacokinetic properties of TD-802.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (50% Degradation Concentration) | LNCaP | 12.5 nM | [1] |
| Dₘₐₓ (Maximum Degradation) | LNCaP | 93% | [1] |
| Table 1: In Vitro Degradation Efficacy of TD-802 in LNCaP Prostate Cancer Cells. |
| Parameter | Value | Reference |
| Microsomal Stability | Good | [1][3] |
| In Vivo Pharmacokinetics | Favorable | [1] |
| Table 2: Pharmacokinetic Profile of TD-802. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of TD-802-mediated AR degradation and a typical experimental workflow for its evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of TD-802.
Western Blot for Androgen Receptor Degradation
This protocol is for assessing the in vitro degradation of the androgen receptor in LNCaP cells following treatment with TD-802.
1. Cell Culture and Treatment:
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Culture LNCaP human prostate cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
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Seed cells in 6-well plates and allow them to adhere overnight.
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Treat the cells with varying concentrations of TD-802 (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours) to determine dose-dependent degradation. For time-course experiments, treat cells with a fixed concentration of TD-802 and harvest at different time points.
2. Cell Lysis:
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After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
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Collect the supernatant containing the protein lysate.
3. Protein Quantification:
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Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
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Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
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Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
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Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for the Androgen Receptor (e.g., rabbit anti-AR antibody, dilution 1:1000) overnight at 4°C. A loading control antibody such as anti-GAPDH or anti-β-actin (e.g., mouse anti-GAPDH, dilution 1:5000) should also be used.[4]
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, dilution 1:2000-1:5000) for 1 hour at room temperature.[4]
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Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis:
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Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
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Capture the chemiluminescent signal using an imaging system.
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Quantify the band intensities using image analysis software. Normalize the AR band intensity to the loading control.
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Calculate the percentage of AR degradation relative to the vehicle-treated control to determine the DC₅₀ and Dₘₐₓ values.
In Vivo Xenograft Model for Antitumor Efficacy
This protocol describes the evaluation of TD-802's antitumor activity in a subcutaneous LNCaP xenograft mouse model.
1. Animal Model:
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Use male immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old.
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Maintain the animals under specific pathogen-free conditions.
2. Cell Implantation:
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Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
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Subcutaneously inject approximately 5 x 10⁶ LNCaP cells into the flank of each mouse.[5]
3. Tumor Growth and Treatment:
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Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
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Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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Administer TD-802 intraperitoneally (i.p.) at a specified dose and schedule (e.g., daily or every other day).[1] The vehicle control group should receive the same volume of the vehicle used to dissolve TD-802.
4. Monitoring and Endpoint:
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Continue to monitor tumor volume and body weight throughout the study.
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The study endpoint may be a specific time point or when tumors in the control group reach a maximum allowed size.
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At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry to confirm AR degradation in vivo).
5. Data Analysis:
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Plot the mean tumor volume for each group over time.
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Calculate the tumor growth inhibition (TGI) to assess the efficacy of TD-802.
Conclusion
TD-802 demonstrates potent and robust degradation of the androgen receptor through a cereblon-mediated mechanism. Its favorable in vitro and in vivo profiles make it a compelling candidate for further development as a therapeutic agent for castration-resistant prostate cancer. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of TD-802 and other novel AR degraders.
References
- 1. Design and characterization of cereblon-mediated androgen receptor proteolysis-targeting chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A narrative review of proteolytic targeting chimeras (PROTACs): future perspective for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
